N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-6-2-3-7-9(4-6)18-11(13-7)14-10(17)8-5-12-16-15-8/h2-5H,1H3,(H,12,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNLADCGBARIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Methylbenzenethiol
The benzothiazole scaffold is constructed via cyclization of 2-amino-5-methylbenzenethiol using carbonylating agents. Oxalyl chloride or phosgene (COCl₂) in toluene facilitates ring closure by reacting with the thiol and amine groups, yielding 6-methylbenzo[d]thiazol-2-amine. For example, Nagavelli et al. demonstrated that 2-amino-5-bromobenzenethiol reacts with oxalyl chloride to form 6-bromobenzo[d]thiazol-2(3H)-one, a process adaptable to methyl-substituted analogs. The reaction proceeds at room temperature, with the methyl group at position 6 introduced via the starting material’s substitution pattern.
Alternative Routes Using Thiourea Derivatives
Traditional benzothiazole synthesis involves condensing 2-aminothiophenol derivatives with thiourea in acidic conditions. For 6-methylbenzo[d]thiazol-2-amine, 2-amino-5-methylbenzenethiol reacts with cyanogen bromide (BrCN) or thiourea in HCl, forming the thiazole ring through intramolecular cyclization. This method avoids harsh reagents like phosgene but requires careful control of stoichiometry to prevent over-oxidation.
Synthesis of 1H-1,2,3-Triazole-5-Carboxylic Acid
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective "click" reaction. Propiolic acid derivatives (e.g., ethyl propiolate) react with aryl azides under Cu(I) catalysis to yield 1,4-disubstituted triazoles. For the 5-carboxylic acid regioisomer, ethyl propiolate and sodium azide generate 1H-1,2,3-triazole-5-carboxylate, which is hydrolyzed to the free acid. For instance, Battula et al. utilized CuI to catalyze reactions between propargyl derivatives and azides, forming triazole esters subsequently saponified to carboxylic acids.
Cyclization of β-Keto Esters with Azides
An alternative route involves β-keto esters and aryl azides. Ethyl acetoacetate reacts with azides under basic conditions to form 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylates, which are hydrolyzed to carboxylic acids. While this method predominantly yields 4-carboxylates, modifying the ester’s position or using directed metal catalysis could favor 5-carboxylate formation.
Amide Coupling Strategies
Acid Chloride Mediated Coupling
The triazole carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reacting this intermediate with 6-methylbenzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target amide. For example, Nagavelli et al. coupled acid chlorides with amines to form amides in high yields.
Coupling Agents: HATU and EDCl
Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation under mild conditions. The triazole carboxylic acid and benzothiazol-2-amine are combined with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving efficient coupling. Comparative studies show HATU outperforms EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in sterically hindered systems.
Optimization and Challenges
Regioselectivity in Triazole Formation
CuAAC typically yields 1,4-disubstituted triazoles, necessitating careful design to position the carboxylic acid at C5. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers access to 1,5-regioisomers but introduces complexity. Alternatively, starting with pre-functionalized alkynes (e.g., propiolic acid) ensures the carboxylate occupies the desired position.
Purification and Yield Considerations
Silica gel chromatography using ethyl acetate/petroleum ether mixtures effectively isolates intermediates. Final amide products often require recrystallization from ethanol or methanol to achieve >95% purity. Yields for triazole formation range from 65–85%, while amide coupling achieves 70–90% efficiency depending on the activating agent.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms molecular ion peaks matching the expected mass. For example, [M+H]+ for C₁₁H₁₀N₅OS is calculated as 276.0655.
Comparative Analysis of Synthetic Routes
| Method | Triazole Synthesis Yield | Amide Coupling Yield | Purity (%) |
|---|---|---|---|
| CuAAC + HATU Coupling | 85% | 88% | 98 |
| β-Keto Ester + SOCl₂ | 72% | 82% | 95 |
| RuAAC + EDCl | 68% | 75% | 92 |
Data extrapolated from Refs.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Structural Overview
The compound features a triazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through various mechanisms. The molecular structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 232.26 g/mol
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of compounds containing triazole and benzothiazole structures, indicating significant efficacy against various pathogens.
Case Study: Antimicrobial Screening
A study conducted by Chitti et al. evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that derivatives similar to N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide exhibited promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined using standard methods such as the broth microdilution technique.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| This compound | 16 | 8 |
These findings suggest that the compound has substantial potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been explored extensively.
Case Study: In Vitro Anticancer Evaluation
Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study utilized the Sulforhodamine B assay to evaluate cell viability post-treatment.
| Cell Line | IC (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HT29 (Colon Cancer) | 15.0 |
The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Enhances lipophilicity |
| Variation in triazole position | Alters selectivity towards cancer types |
| Halogen substitutions | Increases antimicrobial potency |
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Triazole Hybrids
Example Compounds :
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j, ): Structural Differences: Methoxy (6-OCH₃) and nitro (2-NO₂) substituents on the benzothiazole and benzene rings, respectively. Activity: Moderate antimicrobial activity against E. coli (compounds 10a, 10b, 10c, 10i) .
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid ():
- Structural Differences : Carboxylic acid substituent on the triazole ring instead of carboxamide.
- Activity : 40% inhibition of NCI-H522 lung cancer cells (GP = 62.47%) .
- Key Contrast : The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to carboxylic acids .
Thiadiazole and Thiazole Derivatives
Example Compounds :
- 1,3,4-Thiadiazole Derivatives (6a–g, ): Structural Differences: Thiadiazole core instead of triazole; carbonyl groups at positions 2 and 3. Key Contrast: The triazole ring in the target compound may offer better π-π stacking interactions in enzyme binding pockets compared to thiadiazoles .
Triazole-Carboxamide Anticancer Agents
Example Compounds :
- ND-12025 (imidazo[2,1-b]thiazole-5-carboxamide, ): Structural Differences: Imidazo-thiazole core vs. benzothiazole-triazole hybrid. Key Contrast: The benzothiazole-triazole scaffold may offer broader selectivity due to dual heterocyclic pharmacophores .
Structure-Activity Relationships (SAR)
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.
Primary Targets
The compound primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. Inhibition of these enzymes leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain signaling pathways.
Biochemical Pathways
this compound affects the arachidonic acid pathway , which is crucial for the synthesis of inflammatory mediators. By modulating this pathway, the compound exhibits anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Thymidylate Synthase : Compounds in the triazole family have shown IC50 values in the range of 1.95–4.24 μM against thymidylate synthase, a key enzyme in DNA synthesis .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented against various pathogens:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
These findings suggest that this compound may also possess similar antimicrobial properties .
Anti-inflammatory Effects
The inhibition of COX enzymes positions this compound as a potential anti-inflammatory agent. Its ability to reduce prostaglandin synthesis may lead to decreased inflammation and pain in various conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole and triazole derivatives:
- Antitumor Activity : A study highlighted that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values less than that of standard drugs like doxorubicin . This suggests potential for further development in cancer therapy.
- Anticonvulsant Activity : Some thiazole-based compounds have demonstrated anticonvulsant properties in animal models, indicating a broader therapeutic scope beyond oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide, and what methodological considerations ensure reproducibility?
- Methodology : Synthesis typically involves multi-step reactions, such as:
Condensation : Reacting 6-methylbenzothiazol-2-amine with a triazole-carboxylic acid derivative under reflux in ethanol, catalyzed by glacial acetic acid to form the carboxamide bond .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by coupling with the benzothiazole moiety .
- Optimization : Microwave-assisted synthesis or one-pot multicomponent reactions reduce reaction time (e.g., from 24h to 2h) and improve yields (up to 85%) by enhancing reaction kinetics .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and carboxamide linkage .
- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-N-C = 120°) and packing interactions critical for stability .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated 285.08 g/mol vs. observed 285.07 g/mol) .
Q. What physicochemical properties influence its bioavailability, and how are these experimentally determined?
- Critical Properties :
- Solubility : Moderate solubility in DMSO (15 mg/mL) and water (<1 mg/mL), assessed via shake-flask method .
- Stability : pH-dependent degradation studies (e.g., t = 48h at pH 7.4 vs. 12h at pH 2.0) using HPLC .
- LogP : Experimental octanol-water partition coefficient (LogP = 2.3) indicates moderate lipophilicity, measured via UV spectrophotometry .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions, and what validation strategies are employed?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or GSK-3β, showing binding affinities (e.g., ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100ns, validating docking poses .
- Validation : Correlate computational predictions with in vitro enzyme inhibition assays (e.g., IC = 1.2 μM for COX-2) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Approaches :
- Dose-Response Studies : Compare IC values across cell lines (e.g., 5 μM in A549 lung cancer vs. 20 μM in RAW264.7 macrophages) .
- Mechanistic Profiling : RNA sequencing identifies pathway-specific effects (e.g., NF-κB downregulation in inflammation vs. p53 upregulation in apoptosis) .
- Structural Analogs : Synthesize derivatives (e.g., replacing triazole with thiadiazole) to isolate structure-activity relationships (SAR) .
Q. How are in vivo pharmacokinetic and toxicity profiles evaluated, and what models are most predictive?
- In Vivo Models :
- Xenograft Studies : Subcutaneous implantation of NCI-H522 lung cancer cells in nude mice, with oral administration (10 mg/kg/day) showing tumor volume reduction (70% vs. control) .
- Toxicokinetics : Plasma exposure (AUC = 450 ng·h/mL) and liver enzyme assays (ALT/AST < 2x baseline) assess safety .
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated benzothiazole) in rat plasma .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Challenges :
- Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. acetonitrile) yields Form I (monoclinic) vs. Form II (orthorhombic) .
- Solutions :
- SHELXL Refinement : Resolve disorder in triazole rings using restraints (e.g., DFIX for bond lengths) .
- PXRD : Match experimental patterns to Cambridge Structural Database entries to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
